molecular formula C18H11F4NO2 B4986990 N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide

Cat. No.: B4986990
M. Wt: 349.3 g/mol
InChI Key: RPSUIZACPNBTRM-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is a synthetic organic compound characterized by the presence of fluorine atoms and a furan ring. The trifluoromethyl group is known for its significant role in pharmaceuticals, agrochemicals, and materials due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide typically involves the reaction of 3-fluoroaniline with 2-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl group can be reduced to form the corresponding alcohol.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the development of new materials with specific properties, such as increased stability or reactivity.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and receptors, modulating their activity and leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(trifluoromethyl)phenyl)-1-benzofuran-2-carboxamide: Similar structure but with a benzofuran ring instead of a furan ring.

    3-(3-fluorophenyl)-N-(2-(trifluoromethyl)phenyl)propanamide: Similar structure but with a propanamide group instead of a furan-2-carboxamide group.

Uniqueness

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide is unique due to the presence of both a furan ring and a trifluoromethyl group, which confer distinct chemical and biological properties. The combination of these functional groups makes it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

N-(3-fluorophenyl)-5-[2-(trifluoromethyl)phenyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11F4NO2/c19-11-4-3-5-12(10-11)23-17(24)16-9-8-15(25-16)13-6-1-2-7-14(13)18(20,21)22/h1-10H,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPSUIZACPNBTRM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC=C(O2)C(=O)NC3=CC(=CC=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11F4NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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